molecular formula C19H15N3O5 B2470012 3-(cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide CAS No. 887897-09-8

3-(cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Cat. No.: B2470012
CAS No.: 887897-09-8
M. Wt: 365.345
InChI Key: CFFBDRUGSUEXCE-UHFFFAOYSA-N
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Description

3-(Cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic organic compound characterized by its complex molecular structure, which includes a benzofuran core, a cyclopropane ring, and a nitrophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multiple steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of Cyclopropane Ring: The cyclopropane ring is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts such as rhodium or copper.

    Attachment of Nitrophenyl Group: The nitrophenyl group is typically introduced through a nitration reaction, where a benzene ring is treated with a mixture of concentrated nitric and sulfuric acids.

    Amidation Reaction: The final step involves the formation of the amide bond, which can be achieved by reacting the benzofuran derivative with cyclopropanecarboxylic acid and 4-nitroaniline in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over palladium on carbon (Pd/C) or sodium dithionite.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran and nitrophenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with Pd/C, sodium dithionite (Na₂S₂O₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., HNO₃/H₂SO₄).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(Cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropanecarboxamido)-N-(4-methylphenyl)benzofuran-2-carboxamide: Similar structure but with a methyl group instead of a nitro group.

    3-(Cyclopropanecarboxamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide: Contains a chlorine atom instead of a nitro group.

    3-(Cyclopropanecarboxamido)-N-(4-hydroxyphenyl)benzofuran-2-carboxamide: Features a hydroxyl group instead of a nitro group.

Uniqueness

The presence of the nitro group in 3-(cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide imparts unique electronic properties, making it distinct from its analogs

Properties

IUPAC Name

3-(cyclopropanecarbonylamino)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5/c23-18(11-5-6-11)21-16-14-3-1-2-4-15(14)27-17(16)19(24)20-12-7-9-13(10-8-12)22(25)26/h1-4,7-11H,5-6H2,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFBDRUGSUEXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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